molecular formula C11H9NO2S B8716095 3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid

3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid

Cat. No.: B8716095
M. Wt: 219.26 g/mol
InChI Key: FUXHETVPBXUYEV-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid is an organic compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of m-tolylamine with carbon disulfide and a base to form the corresponding dithiocarbamate. This intermediate is then treated with an oxidizing agent to yield the isothiazole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential enzymatic processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may affect the integrity of microbial cell walls and inhibit key enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid
  • 3-Tolylboronic Acid
  • m-Tolylacetic Acid
  • Indole Derivatives

Uniqueness

This compound is unique due to its isothiazole ring structure combined with the m-tolyl group. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for use in diverse chemical reactions and research applications .

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

3-(3-methylphenyl)-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H9NO2S/c1-7-3-2-4-8(5-7)10-9(11(13)14)6-15-12-10/h2-6H,1H3,(H,13,14)

InChI Key

FUXHETVPBXUYEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC=C2C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(m-Tolyl)-4,5-isothiazoledicarboxylic acid (7.98 g, 0.0303 mol) was heated in 25 ml of o-dichlorobenzene at vigorous reflux for 15 minutes and cooled. Hexane was added and the resultant precipitate was filtered off to yield 5.52 g (0.0258 mol, 83.1%) of a light pink solid, m.p. 144.5°-146°.
Quantity
7.98 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83.1%

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